3-Bromo-1-(3-bromo-5-chlorophenyl)pyrrolidin-2-one
Overview
Description
3-Bromo-1-(3-bromo-5-chlorophenyl)pyrrolidin-2-one is an organic compound that belongs to the class of halogenated pyrrolidinones. This compound is characterized by the presence of bromine and chlorine atoms attached to a phenyl ring, which is further connected to a pyrrolidinone moiety. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-(3-bromo-5-chlorophenyl)pyrrolidin-2-one typically involves the following steps:
Bromination of 3-bromo-5-chlorophenylamine: The starting material, 3-bromo-5-chlorophenylamine, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Formation of the Pyrrolidinone Ring: The brominated intermediate is then reacted with a suitable reagent, such as succinic anhydride, under basic conditions to form the pyrrolidinone ring. This step may require the use of a base like sodium hydroxide or potassium carbonate and a solvent such as ethanol or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-(3-bromo-5-chlorophenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in solvents like dimethylformamide (DMF) or acetonitrile.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrrolidinones with various functional groups.
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Scientific Research Applications
3-Bromo-1-(3-bromo-5-chlorophenyl)pyrrolidin-2-one has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique halogenated structure.
Biological Studies: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-Bromo-1-(3-bromo-5-chlorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms in the compound can form halogen bonds with target molecules, influencing their activity and function. The compound’s ability to undergo nucleophilic substitution and other reactions also contributes to its biological activity by modifying the structure and function of target molecules.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1-(3-chlorophenyl)pyrrolidin-2-one: Similar structure but lacks the additional bromine atom.
3-Bromo-1-(3-bromo-4-chlorophenyl)pyrrolidin-2-one: Similar structure with a different position of the chlorine atom.
3-Bromo-1-(3-bromo-5-fluorophenyl)pyrrolidin-2-one: Similar structure with a fluorine atom instead of chlorine.
Uniqueness
3-Bromo-1-(3-bromo-5-chlorophenyl)pyrrolidin-2-one is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The specific arrangement of these halogen atoms can lead to distinct interactions with molecular targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-bromo-1-(3-bromo-5-chlorophenyl)pyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Br2ClNO/c11-6-3-7(13)5-8(4-6)14-2-1-9(12)10(14)15/h3-5,9H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZUFIQTVYCREKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1Br)C2=CC(=CC(=C2)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Br2ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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